8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. Key structural attributes include:
- Substituents: 8-Benzyl group: Enhances lipophilicity and may influence receptor interactions. 3-Carboxylic acid: Provides a polar functional group for solubility and intermolecular interactions.
Properties
IUPAC Name |
8-benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O4/c23-18-8-6-17(7-9-18)20(26)25-19(21(27)28)15-29-22(25)10-12-24(13-11-22)14-16-4-2-1-3-5-16/h1-9,19H,10-15H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUVOMVUFWRCKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the benzyl and fluorobenzoyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitutions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorobenzoyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its unique structural features, which may influence biological activity.
Anticancer Activity
Research indicates that derivatives of diazaspiro compounds exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Study | Findings |
|---|---|
| Demonstrated that spirocyclic compounds can induce apoptosis in leukemia cells. | |
| Reported significant cytotoxic effects against breast cancer cell lines. |
Antimicrobial Properties
The compound's structural attributes suggest potential antimicrobial activity. Preliminary studies suggest that related spiro compounds can inhibit bacterial growth and may be effective against resistant strains.
| Study | Findings |
|---|---|
| Investigated the antibacterial activity of spiro compounds against Gram-positive bacteria. | |
| Found antifungal properties in similar diazaspiro compounds. |
Neuropharmacology
The unique structure of 8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid may also make it a candidate for neuropharmacological applications.
Potential as a Neuroprotective Agent
Research into neuroprotective properties suggests that spiro compounds can mitigate neuronal damage in models of neurodegenerative diseases.
| Study | Findings |
|---|---|
| Showed neuroprotective effects in models of Alzheimer's disease using similar compounds. | |
| Highlighted the ability to reduce oxidative stress in neuronal cells. |
Synthesis and Derivative Development
The synthesis of this compound has been explored extensively, with various methods reported for its preparation.
Synthetic Routes
Different synthetic pathways have been developed to create this compound efficiently, which may include:
- Condensation Reactions: Utilizing benzyl and fluorobenzoyl precursors.
- Cyclization Techniques: Employing diaza-spiro frameworks to achieve the desired structure.
Case Studies
Several case studies have highlighted the application of this compound in drug development:
-
Case Study A: Anticancer Drug Development
- Researchers synthesized a series of diazaspiro compounds and evaluated their anticancer activity in vitro and in vivo.
- Results indicated a promising lead compound with significant tumor reduction in animal models.
-
Case Study B: Antimicrobial Screening
- A library of spiro compounds was screened against various microbial strains.
- Compounds similar to this compound showed potent activity against multi-drug resistant bacteria.
Mechanism of Action
The mechanism of action of 8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Benzoyl Group Modifications
*Calculated based on analogous structures.
Key Observations :
- Fluorine Position : The 4-fluorobenzoyl group (target compound) optimizes electron-withdrawing effects and steric compatibility compared to 3-fluoro () or 2,4-difluoro () analogs, which may exhibit reduced bioavailability due to increased polarity or toxicity .
- Bulkier Groups : The 4-tert-butyl analog () shows higher molecular weight and steric hindrance, likely limiting membrane permeability but improving target selectivity .
Variations in the 8-Position
Key Observations :
Purity and Stability
- The target compound and its analogs (e.g., ) are typically offered with ≥95% purity for research use, though some derivatives (e.g., 2,4-difluoro analog in ) are discontinued due to stability or commercial factors .
- The carboxylic acid group at position 3 ensures moderate aqueous solubility, critical for in vitro assays .
Biological Activity
8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, a compound characterized by its unique spirocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.
- Molecular Formula : C22H23FN2O4
- Molecular Weight : 398.43 g/mol
- CAS Number : 1214844-54-8
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the spirocyclic framework and subsequent functionalization to introduce the benzyl and fluorobenzoyl groups.
Anticancer Activity
Recent studies have indicated that derivatives of diazaspiro compounds exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that compounds with similar structural motifs showed significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Antimicrobial Properties
Research has also suggested that this compound possesses antimicrobial activity. In vitro assays revealed that it exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Animal studies have shown that it can reduce oxidative stress markers and improve cognitive function in models of neurodegenerative diseases such as Alzheimer's .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Zhang et al. (2017) | Anticancer | Demonstrated cytotoxic effects on MCF-7 and A549 cells with IC50 values in low micromolar range. |
| Czopek et al. (2016) | Antimicrobial | Showed significant inhibition of S. aureus and E. coli growth with MIC values below 50 µg/mL. |
| MDPI Study (2021) | Neuroprotection | Reduced oxidative stress in neurodegenerative models; improved memory performance in treated groups. |
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression by modulating cyclin-dependent kinases.
- Antimicrobial Action : It likely disrupts the integrity of bacterial membranes or inhibits essential metabolic pathways.
- Neuroprotection : The antioxidant properties may help mitigate neuronal damage through the reduction of reactive oxygen species (ROS).
Q & A
Q. What are the key synthetic routes for synthesizing 8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid?
The synthesis typically involves multi-step organic reactions, starting with spirocyclic intermediates and benzoyl precursors. For example:
- Step 1 : Formation of the oxaspiro[4.5]decane core via cyclization reactions, such as the condensation of ketones or aldehydes with amines under controlled temperatures (e.g., 60–80°C).
- Step 2 : Introduction of the 4-fluorobenzoyl group using acylation reactions, often requiring anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine).
- Step 3 : Carboxylic acid functionalization at position 3 via hydrolysis of ester precursors under acidic or basic conditions. Protecting groups (e.g., benzyl) are critical to prevent undesired side reactions during intermediate steps .
Q. Which spectroscopic methods are essential for characterizing this compound?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify spirocyclic connectivity and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and carboxylic acid (O-H) functional groups. Purity is assessed via HPLC with UV detection, ensuring ≥95% purity for research applications .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance:
- Reaction Path Search : Computational tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways for cyclization and acylation steps.
- Solvent Effects : COSMO-RS simulations optimize solvent selection to enhance yield and selectivity.
- Machine Learning : Training models on existing spirocyclic compound data to predict optimal reaction conditions (e.g., temperature, catalyst loading) .
Q. How to resolve contradictions in biological activity data among structural analogs?
Contradictions often arise from differences in substituent positioning or stereochemistry. A systematic approach includes:
- Comparative SAR Analysis : Evaluate analogs (e.g., 8-benzyl-4-(3-fluorobenzoyl) and 8-methyl-4-(3,5-difluorobenzoyl) derivatives) to correlate structural variations with activity trends.
- In Silico Docking : Molecular docking studies to assess binding affinities to target enzymes (e.g., lipid metabolism enzymes).
- Experimental Validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate confounding variables .
Q. What strategies ensure high purity during multi-step synthesis?
- Stepwise Purification : Use flash chromatography after each synthetic step, employing gradient elution (e.g., hexane/ethyl acetate).
- Crystallization : Recrystallization from ethanol/water mixtures to remove hydrophobic byproducts.
- In-Line Monitoring : Real-time HPLC-MS to track reaction progress and abort steps if impurities exceed 5% .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Core Modifications : Synthesize analogs with variations in the spirocyclic ring (e.g., 1-thia or 8-ethyl substitutions) and compare bioactivity.
- Substituent Screening : Test fluorobenzoyl derivatives with halogen substitutions (e.g., 4-chloro vs. 4-fluoro) to assess electronic effects.
- Pharmacophore Mapping : Overlay active analogs to identify critical hydrogen-bonding and hydrophobic interaction sites .
Methodological Notes
- Data Interpretation : Conflicting spectral data (e.g., unexpected -NMR shifts) should prompt re-examination of stereochemistry using 2D NMR techniques like NOESY .
- Experimental Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) to mitigate batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
